molecular formula C12H21BrN2O B2827613 4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856054-30-2

4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2827613
CAS No.: 1856054-30-2
M. Wt: 289.217
InChI Key: OWIIKFXBPWGULQ-UHFFFAOYSA-N
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Description

4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a bromine atom, a sec-butyl group, and an isobutoxymethyl group attached to the pyrazole ring, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with a pyrazole precursor and introduce the desired substituents through a series of reactions:

    Alkylation: The sec-butyl group can be introduced via an alkylation reaction using sec-butyl halide and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Etherification: The isobutoxymethyl group can be added through an etherification reaction using isobutyl alcohol and a suitable acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-sec-butyl-3-methyl-1H-pyrazole
  • 4-bromo-1-sec-butyl-3-ethyl-1H-pyrazole
  • 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Uniqueness

4-bromo-1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of the isobutoxymethyl group, which can impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-bromo-1-butan-2-yl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-5-10(4)15-6-11(13)12(14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIKFXBPWGULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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